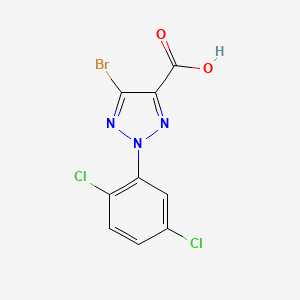
5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of Bromine and Dichlorophenyl Groups: The bromine and dichlorophenyl groups can be introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the dichlorophenyl group can be introduced using chlorinated aromatic compounds under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine or dichlorophenyl groups, potentially leading to dehalogenation or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Dehalogenated or hydrogenated derivatives.
Substitution Products: Compounds with substituted nucleophiles replacing bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Material Science: It can be incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Pharmaceuticals: The compound can be explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides and fungicides.
Electronics: The compound can be utilized in the fabrication of electronic components due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In pharmaceutical applications, it may interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
- 5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Bromo-2-(2,5-difluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Comparison:
- Structural Differences: The position and type of halogen atoms on the phenyl ring can vary, leading to differences in chemical reactivity and physical properties.
- Chemical Properties: The presence of different halogen atoms can influence the compound’s stability, solubility, and reactivity.
- Applications: While similar compounds may share some applications, their unique properties can make them more suitable for specific uses. For example, the presence of fluorine instead of chlorine may enhance the compound’s bioavailability in pharmaceutical applications.
Propiedades
Fórmula molecular |
C9H4BrCl2N3O2 |
|---|---|
Peso molecular |
336.95 g/mol |
Nombre IUPAC |
5-bromo-2-(2,5-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4BrCl2N3O2/c10-8-7(9(16)17)13-15(14-8)6-3-4(11)1-2-5(6)12/h1-3H,(H,16,17) |
Clave InChI |
HUWHMEUHXUZZIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N2N=C(C(=N2)Br)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


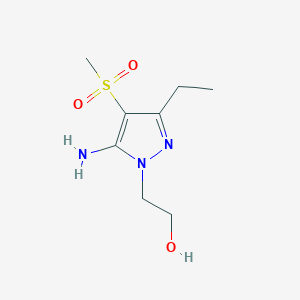
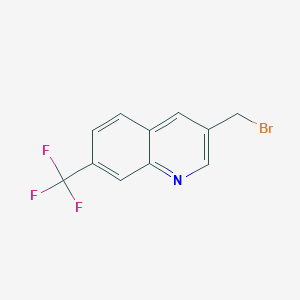
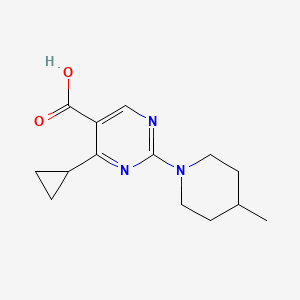
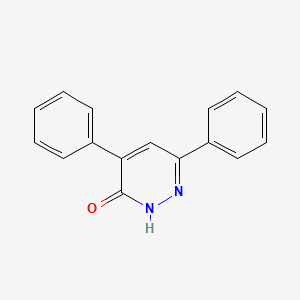
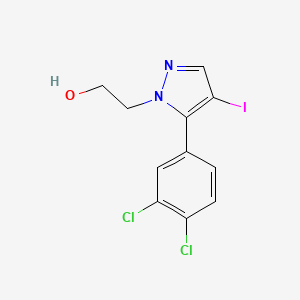
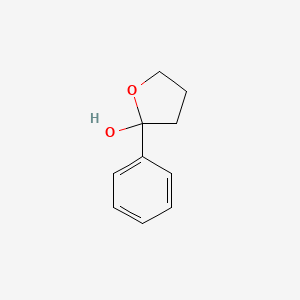

![2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11776815.png)
![4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B11776817.png)
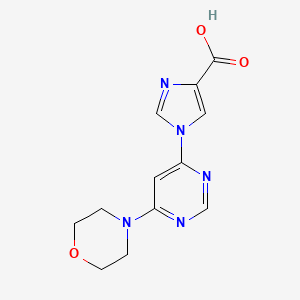

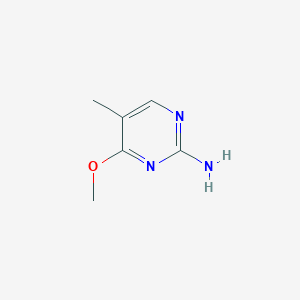
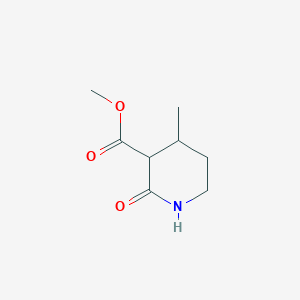
![7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11776839.png)
